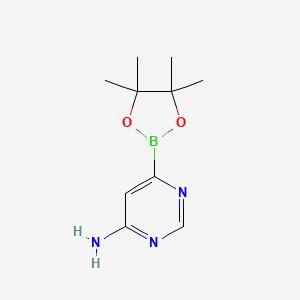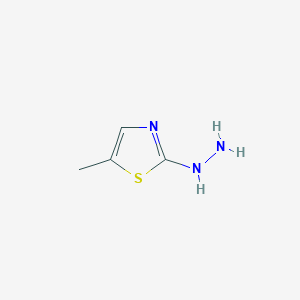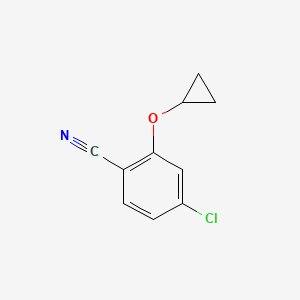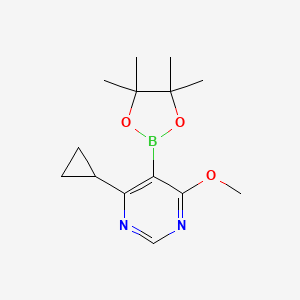![molecular formula C5H3BrN4 B13921275 4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
4-Bromotriazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromotriazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the fusion of a triazole ring with a pyrimidine ring, with a bromine atom attached to the fourth position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromotriazolo[1,5-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromotriazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the triazole or pyrimidine rings.
Scientific Research Applications
4-Bromotriazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromotriazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of key substrates involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with different enzymes and receptors makes it a versatile tool in drug discovery.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine
Comparison: 4-Bromotriazolo[1,5-C]pyrimidine is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This makes it a valuable intermediate in synthetic chemistry. Compared to other similar compounds, it offers a distinct reactivity profile and potential for diverse applications in medicinal and material science .
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
4-bromotriazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-3-10-5(4)2-8-9-10/h1-3H |
InChI Key |
XCHSPELLMJSHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=CN2N=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)

![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)






![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)




